REACTION_CXSMILES
|
[OH-].[Na+].[C:3]1([OH:10])[CH:8]=[CH:7][CH:6]=[C:5]([OH:9])[CH:4]=1.[Cl:11][C:12]1[N:17]=[C:16](Cl)[CH:15]=[CH:14][N:13]=1>O.CC(C)=O>[Cl:11][C:12]1[N:17]=[C:16]([O:9][C:5]2[CH:4]=[C:3]([OH:10])[CH:8]=[CH:7][CH:6]=2)[CH:15]=[CH:14][N:13]=1 |f:0.1|
|
Name
|
|
Quantity
|
1.68 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
powder
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC(=CC=C1)O)O
|
Name
|
|
Quantity
|
5.95 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=N1)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the reaction kept stirring for additional 17.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added dropwise
|
Type
|
CUSTOM
|
Details
|
the reaction temperature below 5° C
|
Type
|
WAIT
|
Details
|
After 15 min at 0° C.
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the ice bath is removed
|
Type
|
FILTRATION
|
Details
|
After filtering off the precipitate
|
Type
|
CUSTOM
|
Details
|
the solvent is removed under reduced pressure
|
Type
|
WASH
|
Details
|
washed with sodium bicarbonate solution (10%), water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
After filtering
|
Type
|
CUSTOM
|
Details
|
the crude product is isolated as an oil
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography over silica gel (eluting with CH2Cl2/MeOH; 0-5%)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |